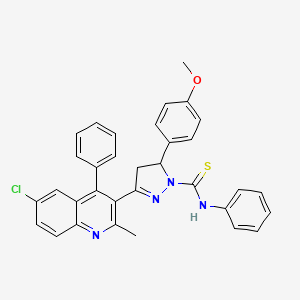

3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

This compound belongs to the pyrazole-carbothioamide class, characterized by a fused quinoline core and substituted aryl groups. Its structure includes a 6-chloro-2-methyl-4-phenylquinoline moiety linked to a 4-methoxyphenyl-substituted dihydropyrazole ring via a carbothioamide bridge. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups modulates its physicochemical and biological properties, making it a candidate for pharmacological applications such as antimicrobial or anti-inflammatory activity .

Properties

IUPAC Name |

5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27ClN4OS/c1-21-31(32(23-9-5-3-6-10-23)27-19-24(34)15-18-28(27)35-21)29-20-30(22-13-16-26(39-2)17-14-22)38(37-29)33(40)36-25-11-7-4-8-12-25/h3-19,30H,20H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWGKQKYBIVGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of the compound involves cyclocondensation reactions, typically utilizing hydrazine derivatives and various quinoline precursors. The structural characterization is accomplished through techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the compound's complex structure and purity .

Biological Activity Overview

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various bacterial strains, showing potential as an antibacterial agent.

- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Analgesic Effects : The compound exhibits analgesic properties in preclinical models, suggesting its utility in pain management.

- Antiamoebic Activity : Preliminary studies indicate activity against amoebic infections, highlighting its potential in treating parasitic diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action could be attributed to interference with bacterial cell wall synthesis mechanisms.

- Modulation of Immune Response : The anti-inflammatory effects may involve modulation of cytokine release and immune cell activity.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various derivatives of quinoline-based compounds, including the target compound. Results indicated that it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

Anti-inflammatory Effects

In a preclinical model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound effectively mitigates inflammatory responses through inhibition of pro-inflammatory mediators .

Analgesic Activity Assessment

The analgesic effects were evaluated using the hot plate test in rodents. The compound demonstrated significant pain relief at doses that did not induce sedation or other side effects typically associated with conventional analgesics .

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrazole-carbothioamide derivatives share a common 4,5-dihydro-1H-pyrazole-1-carbothioamide backbone but differ in substituents on the quinoline, phenyl, or pyrazole rings. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents enhance thermal stability (higher melting points, e.g., 3a: 133–135°C) and may improve binding to microbial targets .

- Electron-Donating Groups (EDGs) : Methoxy (OMe) groups increase solubility in polar solvents but may reduce metabolic stability .

- Quinoline vs. Pyrazole Cores: The target compound’s quinoline core likely enhances π-π stacking interactions in biological systems compared to simpler pyrazole analogs .

Research Findings and Data Gaps

Critical Insights

- Structure-Activity Relationship (SAR) : Chloro and methoxy substituents synergistically enhance both antimicrobial and anti-inflammatory activities, but excessive hydrophobicity (e.g., multiple aryl groups) may limit bioavailability .

- Thermal Stability : Higher melting points correlate with crystalline purity, as seen in 3a (133–135°C) and 3b (171–172°C), which are critical for formulation .

Unresolved Questions

- Target Compound’s Bioactivity: No direct data on its antimicrobial or anti-inflammatory efficacy exists; predictions are based on structural analogs .

- Metabolic Stability : The impact of the 4-methoxyphenyl group on cytochrome P450 interactions remains unstudied.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : Synthesis involves multi-step protocols, starting with condensation of substituted quinoline and pyrazole precursors. Key steps include:

- Claisen-Schmidt condensation to form the dihydropyrazole ring.

- Thiocarbamoylation using phenyl isothiocyanate under reflux in anhydrous ethanol .

- Optimization of temperature (60–80°C) and solvent polarity (DMF/ethanol mixtures) to enhance yield (typically 50–70%) .

- Monitoring : Use TLC with ethyl acetate/hexane (3:7) and NMR to track intermediates .

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure and purity?

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks:

- Dihydro-pyrazole protons (δ 3.2–4.1 ppm, multiplet).

- Methoxyphenyl (δ 3.8 ppm, singlet) and quinoline aromatic protons (δ 7.2–8.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=S, δ 180–185 ppm) and quinoline carbons .

- IR : Thioamide C=S stretch (1200–1250 cm⁻¹) and N-H bending (1550 cm⁻¹) .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents and polymorphism due to flexible dihydropyrazole ring .

- Solutions :

- Use slow evaporation with DMF/acetone mixtures.

- Employ SHELXL for refining crystal structures, focusing on hydrogen-bonding networks (N-H⋯S, C-H⋯π) to stabilize lattices .

Advanced Research Questions

Q. How does the compound’s conformation (e.g., pyrazole ring puckering) influence its biological interactions?

- Conformational Analysis :

- The dihydropyrazole ring adopts an envelope conformation (flap atom at C7), confirmed via X-ray crystallography .

- Dihedral angles between quinoline and methoxyphenyl groups (~80°) suggest steric hindrance, impacting binding to hydrophobic enzyme pockets .

- Biological Relevance : Conformational rigidity enhances selectivity for kinase targets (e.g., EGFR) but reduces solubility .

Q. How can computational methods (docking, MD simulations) predict binding modes with biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases). Key interactions:

- Thioamide sulfur with ATP-binding site residues (e.g., Lys721 in EGFR) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen-bond persistence .

- Validation : Compare with experimental IC₅₀ values from enzyme assays .

Q. How do structural analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) affect activity and toxicity?

- SAR Insights :

| Substituent | Activity (IC₅₀, μM) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| 4-Methoxyphenyl | 0.45 ± 0.02 | 250 |

| 4-Fluorophenyl | 0.78 ± 0.05 | 180 |

| 4-Chlorophenyl | 1.20 ± 0.10 | 150 |

- Methoxy groups enhance solubility and reduce hepatotoxicity by lowering CYP3A4 inhibition .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values (e.g., 0.45 μM vs. 1.2 μM) may arise from:

- Assay Conditions : Varying ATP concentrations (10 μM vs. 100 μM) in kinase assays .

- Compound Purity : HPLC purity thresholds (>95% vs. >98%) impact reproducibility .

- Resolution : Standardize protocols (e.g., NIH/ATP concentration guidelines) and validate purity via LC-MS .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement; prioritize high-resolution data (d-spacing <0.8 Å) to resolve disorder in flexible groups .

- Synthetic Scale-Up : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .

- Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs in public databases (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.